Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.
Attachment of the Nicotinamide Group: The nicotinamide moiety is usually attached through an amide bond formation, which can be achieved using coupling reagents like EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and scalable reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, or potassium permanganate under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nicotinamide moiety, in particular, can play a role in redox reactions and cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate can be compared with other compounds that have similar structural features:
Ethyl 4-(5-methylfuran-2-yl)-2-(aminomethyl)thiophene-3-carboxylate: Similar structure but with an aminomethyl group instead of nicotinamide.
Ethyl 4-(5-methylfuran-2-yl)-2-(benzamido)thiophene-3-carboxylate: Contains a benzamido group instead of nicotinamide.
Ethyl 4-(5-methylfuran-2-yl)-2-(hydroxymethyl)thiophene-3-carboxylate: Features a hydroxymethyl group instead of nicotinamide.
The uniqueness of this compound lies in its combination of the nicotinamide moiety with the furan and thiophene rings, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate (EMNT) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of EMNT, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
EMNT is characterized by the following chemical structure:
- Molecular Formula : C19H17N3O4S
- Molecular Weight : 373.47 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring, which is known for its role in various biological activities, and a nicotinamide moiety that may contribute to its pharmacological effects.
Research indicates that EMNT exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : EMNT has been shown to inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, it can inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer development .
- Receptor Interaction : The compound interacts with various receptors, including muscarinic receptors, which are involved in neurotransmission and have implications in neurodegenerative diseases .
- Antioxidant Activity : EMNT displays antioxidant properties, which help in mitigating oxidative stress—an underlying factor in many chronic diseases.
Anticancer Activity
EMNT has demonstrated promising anticancer activity in several studies:
- A study reported that compounds similar to EMNT showed significant cytotoxic effects against various cancer cell lines by inducing apoptosis through the mitochondrial pathway .
- In vitro assays indicated that EMNT could reduce cell viability in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The anti-inflammatory properties of EMNT are notable:
- Research has shown that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses .
Neuroprotective Effects
EMNT's interaction with muscarinic receptors suggests potential neuroprotective effects:
- Studies indicate that modulation of these receptors can improve cognitive function and protect against neurodegeneration .
Case Study 1: Anticancer Efficacy
In a recent study, EMNT was evaluated for its anticancer efficacy against human breast cancer cells (MCF-7). The results indicated:
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
The data suggest a dose-dependent cytotoxic effect, highlighting the potential of EMNT as a therapeutic agent against breast cancer.
Case Study 2: Anti-inflammatory Activity
Another study assessed the anti-inflammatory effects of EMNT using lipopolysaccharide (LPS)-stimulated macrophages. The findings were as follows:
Treatment Group | TNF-alpha Production (pg/mL) |
---|---|
Control | 200 |
LPS | 800 |
LPS + EMNT (10 µM) | 500 |
LPS + EMNT (25 µM) | 300 |
The results demonstrate that EMNT significantly reduces TNF-alpha production, indicating its potential utility in treating inflammatory diseases.
Properties
IUPAC Name |
ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-3-23-18(22)15-13(14-7-6-11(2)24-14)10-25-17(15)20-16(21)12-5-4-8-19-9-12/h4-10H,3H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNBNBGWEFEACO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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